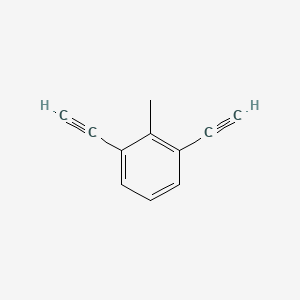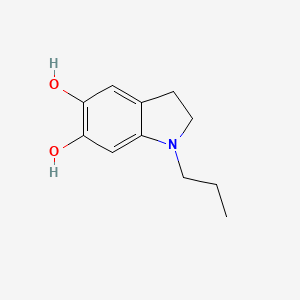
1H-Indole-5,6-diol, 2,3-dihydro-1-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- is a chemical compound with the molecular formula C11H15NO2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Métodos De Preparación
The synthesis of 1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole structure. The reaction conditions typically include the use of methanesulfonic acid as a catalyst and methanol as the solvent .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form quinonoid structures, which are important intermediates in the synthesis of other biologically active molecules.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives, which may have different biological activities.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinonoid derivatives, while reduction with sodium borohydride can produce dihydroindole derivatives .
Aplicaciones Científicas De Investigación
1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to changes in cellular processes. Additionally, it may bind to receptors, modulating their signaling pathways and influencing physiological responses.
The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in cancer research, it may inhibit enzymes involved in cell proliferation, while in neurological studies, it may modulate neurotransmitter receptors .
Comparación Con Compuestos Similares
1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- can be compared with other similar compounds, such as:
1H-Indole-5,6-diol, 2,3-dihydro-: This compound lacks the propyl group, which may affect its chemical properties and biological activities.
5,6-Dihydroxyindoline: This compound has similar hydroxyl groups but differs in its overall structure, leading to different reactivity and applications.
Indoline-5,6-diol:
The uniqueness of 1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- lies in its specific substituents and the resulting chemical and biological properties, making it valuable for targeted research and applications.
Propiedades
Número CAS |
373382-97-9 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
1-propyl-2,3-dihydroindole-5,6-diol |
InChI |
InChI=1S/C11H15NO2/c1-2-4-12-5-3-8-6-10(13)11(14)7-9(8)12/h6-7,13-14H,2-5H2,1H3 |
Clave InChI |
SVCXUHURTDIETO-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC2=CC(=C(C=C21)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


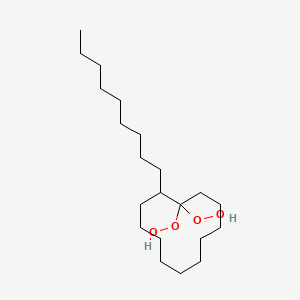
![2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14242917.png)
![Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]-](/img/structure/B14242920.png)

![[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate](/img/structure/B14242934.png)
![{2-[2-(Methylamino)(oxo)acetamido]anilino}(oxo)acetic acid](/img/structure/B14242935.png)


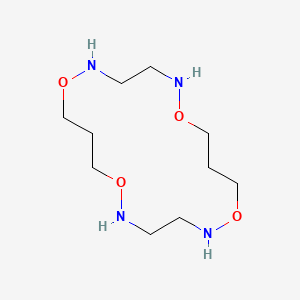
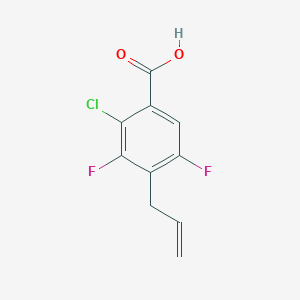
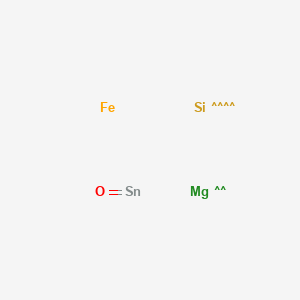
![Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate](/img/structure/B14242967.png)
